
Methyl-d3 butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3 butyrate is a deuterated ester with the molecular formula C5H10O2. It is a derivative of butyric acid where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3 butyrate can be synthesized through the esterification of butyric acid with methanol-d3. The reaction is typically catalyzed by an acid such as sulfuric acid or a heterogeneous catalyst like amberlyst-15. The reaction is carried out under reflux conditions to ensure complete conversion. The optimal reaction conditions include a temperature of 343 K, an alcohol to acid ratio of 3:1, and a catalyst loading of 6.5% by weight .
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of molecular sieves to remove water formed during the reaction can further drive the reaction towards completion .
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 butyrate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into butyric acid and methanol-d3 in the presence of water and an acid or base catalyst.
Oxidation: Oxidation of the ester can lead to the formation of butyric acid and other oxidation products.
Common Reagents and Conditions:
Esterification: Butyric acid, methanol-d3, sulfuric acid or amberlyst-15 catalyst, reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic medium.
Major Products:
Esterification: this compound.
Hydrolysis: Butyric acid and methanol-d3.
Oxidation: Butyric acid and other oxidation products.
Scientific Research Applications
Methyl-d3 butyrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of butyrate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of butyrate derivatives.
Mechanism of Action
The mechanism of action of methyl-d3 butyrate involves its incorporation into metabolic pathways where it can be used as a substrate or intermediate. In biological systems, it is metabolized similarly to non-deuterated butyrate, but the presence of deuterium can affect reaction rates and pathways. The compound can interact with enzymes involved in fatty acid metabolism and influence cellular processes such as energy production and signal transduction .
Comparison with Similar Compounds
- Ethyl-d3 butyrate
- Propyl-d3 butyrate
- Methyl-d3 acetate
- Methyl-d3 propionate
Methyl-d3 butyrate stands out due to its specific isotopic labeling, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
38666-81-8 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
105.151 |
IUPAC Name |
trideuteriomethyl butanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |
InChI Key |
UUIQMZJEGPQKFD-BMSJAHLVSA-N |
SMILES |
CCCC(=O)OC |
Synonyms |
Butyric Acid Methyl-d3 Ester; Butyric Acid Ester with Me-d3-OH; 3-Methyl-d3-propanoic Acid Methyl-d3 Ester; Methyl-d3 Butanoate; Methyl-d3 n-Butyrate; NSC 9380-d3; Butanoic Acid Methyl-d3 Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.